
N-(2-acetylphenyl)-2,4-dichlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-acetylphenyl)-2,4-dichlorobenzamide, commonly known as acetochlor, is a pre-emergent herbicide used to control weeds in various crops. It was first introduced in 1994 and has since become popular due to its effectiveness and low toxicity. Acetochlor is a member of the chloroacetamide family of herbicides and is known for its broad-spectrum activity against annual grasses and broadleaf weeds.
作用机制
Acetochlor works by inhibiting the synthesis of lipids in the target weed. It interferes with the synthesis of very-long-chain fatty acids (VLCFAs) that are essential for the growth and development of plants. This leads to the death of the weed before it emerges from the soil.
Biochemical and Physiological Effects
Acetochlor is known to have low toxicity to mammals, birds, and aquatic organisms. It is rapidly metabolized in the liver and excreted through urine and feces. However, it can cause skin and eye irritation if it comes into contact with the skin or eyes.
实验室实验的优点和局限性
Acetochlor is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. Its broad-spectrum activity and low toxicity make it an ideal candidate for such experiments. However, its effectiveness can be affected by factors like soil type, temperature, and moisture content.
未来方向
There are several future directions for research on acetochlor. One area of interest is the development of new formulations and delivery systems that improve its efficacy and reduce its environmental impact. Another area of research is the study of its impact on non-target organisms like bees and other pollinators. Finally, there is a need for more research on the development of acetochlor-resistant weeds and the mechanisms underlying resistance.
合成方法
The synthesis of acetochlor involves the reaction of 2,4-dichlorobenzoyl chloride with N-acetyl-2-aminophenol in the presence of a base. The resulting product is a yellow crystalline solid that is soluble in organic solvents like acetone, chloroform, and ethyl acetate.
科学研究应用
Acetochlor has been extensively studied for its use in weed control in various crops like corn, soybeans, cotton, and peanuts. It has been found to be effective in controlling weeds like barnyardgrass, foxtail, and pigweed. Acetochlor is also used in combination with other herbicides to improve its efficacy and reduce the risk of resistance.
属性
分子式 |
C15H11Cl2NO2 |
|---|---|
分子量 |
308.2 g/mol |
IUPAC 名称 |
N-(2-acetylphenyl)-2,4-dichlorobenzamide |
InChI |
InChI=1S/C15H11Cl2NO2/c1-9(19)11-4-2-3-5-14(11)18-15(20)12-7-6-10(16)8-13(12)17/h2-8H,1H3,(H,18,20) |
InChI 键 |
VWDBAUPZDUJMIH-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
CC(=O)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



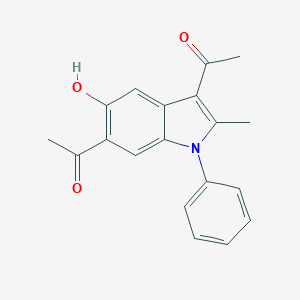

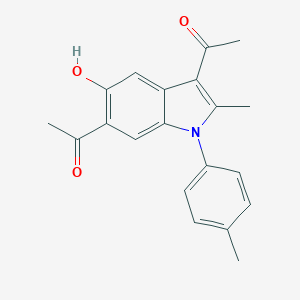
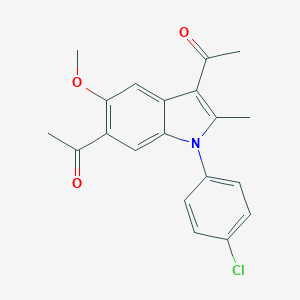

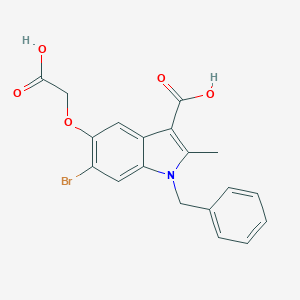
![ethyl 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B271426.png)
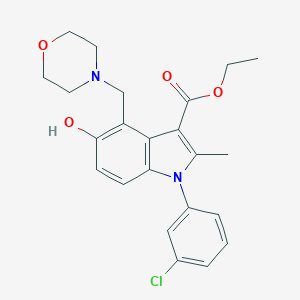
![5-[1-(2-furylmethyl)-5-methoxy-2-methyl-1H-indol-3-yl]-1,3,4-oxadiazol-2-yl hydrosulfide](/img/structure/B271431.png)
![(8-benzoyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid](/img/structure/B271437.png)
![N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine](/img/structure/B271441.png)


![1-Amino-2,11-diethyl-3,12-dioxo-2,3,5,6,11,12-hexahydronaphtho[1,2-c][2,7]naphthyridine-4-carbonitrile](/img/structure/B271459.png)